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Compound of Interest

Compound Name: SB756050

Cat. No.: B1680850

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two TGR5 (Takeda G protein-
coupled receptor 5) agonists: SB756050 and BAR501. The information is compiled from
preclinical and clinical data to assist researchers and drug development professionals in
understanding the therapeutic potential and limitations of these compounds.

Introduction

TGRS5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a
promising therapeutic target for metabolic and inflammatory diseases.[1] Activation of TGR5
stimulates the production of cyclic AMP (cCAMP), leading to various downstream effects,
including the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose
homeostasis.[1] Both SB756050 and BAR501 are synthetic agonists of TGR5, but their
developmental paths and efficacy profiles have shown notable differences.

In Vitro Potency and Selectivity

Both SB756050 and BAR501 are potent agonists of TGR5, with EC50 values in the low
micromolar range. BAR501 has been characterized as a selective GPBARL1 agonist, devoid of
any Farnesoid X receptor (FXR) agonistic activity, which is a key consideration in targeting bile
acid signaling pathways.[2][3]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1680850?utm_src=pdf-interest
https://www.benchchem.com/product/b1680850?utm_src=pdf-body
https://synapse.patsnap.com/article/what-tgr5-agonists-are-in-clinical-trials-currently
https://synapse.patsnap.com/article/what-tgr5-agonists-are-in-clinical-trials-currently
https://www.benchchem.com/product/b1680850?utm_src=pdf-body
https://www.benchchem.com/product/b1680850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4634759/
https://www.researchgate.net/publication/283511478_Reversal_of_Endothelial_Dysfunction_by_GPBAR1_Agonism_in_Portal_Hypertension_Involves_a_AKTFOXOA1_Dependent_Regulation_of_H2S_Generation_and_Endothelin-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compound Target EC50 (human) Selectivity

SB756050 TGR5 (GPBAR1) 1.3 uM Selective for TGR5
Selective for

BAR501 TGR5 (GPBAR1) 1.0 uM GPBAR1; no FXR

activity

Preclinical Efficacy of BAR501

BAR501 has demonstrated significant therapeutic potential in various preclinical models of

metabolic and inflammatory diseases.

Portal Hypertension

In a rat model of prehepatic portal hypertension, BAR501 administration led to a significant

reduction in portal pressure.[2][4]

Table 1: Effect of BAR501 on Portal Pressure in a Rat Model[2][4]

Change in Portal

Treatment Group Dose Duration
Pressure
Vehicle 6 days Baseline
Reduced basal portal
pressure and blunted
BAR501 15 mg/kg/day 6 days norepinephrine-

induced

vasoconstriction

In a carbon tetrachloride (CCl4)-induced model of liver cirrhosis in mice, BAR501 also

demonstrated a protective effect against the development of portal hypertension.[2]

Table 2: Efficacy of BAR501 in a CCl4-Induced Cirrhosis Mouse Model[2][3]

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4634759/
https://www.researchgate.net/figure/Pharmacological-characterization-of-BAR501-A-Effect-of-BAR501-on-GPBAR1_fig1_283511478
https://pmc.ncbi.nlm.nih.gov/articles/PMC4634759/
https://www.researchgate.net/figure/Pharmacological-characterization-of-BAR501-A-Effect-of-BAR501-on-GPBAR1_fig1_283511478
https://pmc.ncbi.nlm.nih.gov/articles/PMC4634759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4634759/
https://www.researchgate.net/publication/283511478_Reversal_of_Endothelial_Dysfunction_by_GPBAR1_Agonism_in_Portal_Hypertension_Involves_a_AKTFOXOA1_Dependent_Regulation_of_H2S_Generation_and_Endothelin-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Parameter Vehicle (CCl4) BAR501 (15 mg/kg) + CCl4
Portal Pressure Increased Significantly reduced

AST Levels Elevated Significantly reduced

Liver Fibrosis (Sirius Red) Bridging fibrosis Minimally affected

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-
Alcoholic Steatohepatitis (NASH)

In a mouse model of diet-induced NASH, BAR501 treatment reversed key features of the
disease.[5][6]

Table 3: Efficacy of BAR501 in a Diet-Induced NASH Mouse Model[5][7]

. . HFD + BAR501 (15
Parameter High-Fat Diet (HFD)

mgl/kg/day)
Body Weight Gain Increased Attenuated
Insulin Resistance Present Improved
Liver Steatosis Score Increased Significantly reduced
Liver Fibrosis Score Increased Significantly reduced
Hepatic Inflammation Present Reduced

Clinical Efficacy of SB756050

The clinical development of SB756050 for type 2 diabetes was discontinued after Phase Il
trials due to variable and unpredictable pharmacodynamic effects on glucose metabolism.[1][8]

A clinical trial (NCT00733577) evaluated the safety, pharmacokinetics, and pharmacodynamics
of SB756050 in patients with type 2 diabetes.[8]

Table 4: Summary of Clinical Trial Results for SB756050 (NCT00733577)[8]
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Key Findings on Glucose

Dosing Group Duration
Levels
Placebo 6 days No significant change
Associated with an increase in
SB756050 (lower doses) 6 days
plasma glucose
) No reduction in plasma
SB756050 (higher doses) 6 days

glucose

Despite the lack of a clear dose-dependent hypoglycemic effect, the study noted that the gut
hormone profiles were different in subjects treated with SB756050 compared to placebo,
suggesting target engagement.[8] However, specific quantitative data on GLP-1 or other gut
hormone changes from this study are not extensively published.

Signaling Pathways and Experimental Workflows
TGRS Signaling Pathway

Both SB756050 and BAR501 activate TGR5, which couples to Gas proteins, leading to the
activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[1][9] This rise in
cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets,
leading to various physiological responses, including GLP-1 secretion from enteroendocrine L-
cells.[1][9]

Intracellular

Extracellular Cell Membrane

(SWI‘S&'E%’Z?";A?ZSM) TGRS/GPBARL @ Adenylyl Cyclase RSV @ Protein Kinase A (PKA)

Downstream Effects
(e.g., GLP-1 Secretion)

Click to download full resolution via product page

Caption: TGR5 signaling pathway activated by SB756050 or BAR501.
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Experimental Workflow for Preclinical Evaluation of
BARS501 in Portal Hypertension

The preclinical efficacy of BAR501 in portal hypertension was assessed using a well-
established rat model.[2][10][11]

Model Induction

Induce Portal Hypertension in Rats

(e.g., Partial Portal Vein Ligation)

Treatment

Administer BAR501 or Vehicle

Assessment

Measure Portal Pressure

Analyze Hemodynamic Parameters

Click to download full resolution via product page

Caption: Workflow for BAR501 evaluation in a portal hypertension model.

Experimental Workflow for Preclinical Evaluation of
BAR501 in NAFLD/NASH

The therapeutic potential of BAR501 in NAFLD/NASH was investigated using a diet-induced
mouse model.[5][12][13]
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Caption: Workflow for BAR501 evaluation in a NAFLD/NASH mouse model.

Experimental Protocols
BAR501 in Portal Hypertension (Rat Model)

» Animal Model: Prehepatic portal hypertension was induced in rats by partial portal vein
ligation.[10][11] Sham-operated animals served as controls.

e Dosing: BAR501 was administered orally by gavage at a dose of 15 mg/kg/day for 6
consecutive days.[2]

» Portal Pressure Measurement: After the treatment period, rats were anesthetized, and portal
pressure was measured directly via a catheter inserted into the portal vein and connected to
a pressure transducer.[2]

o Assessment of Vasoconstriction: The response to the vasoconstrictor norepinephrine was
evaluated to assess endothelial function.[2]

BAR501 in NAFLD/NASH (Mouse Model)
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e Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) to induce NAFLD and
NASH.[5] Control mice were fed a standard chow diet.

o Dosing: After the establishment of the disease phenotype, mice were treated with BAR501 at
15 mg/kg/day by oral gavage.[5]

o Histological Analysis: Liver tissues were collected, fixed in formalin, and embedded in
paraffin. Sections were stained with Hematoxylin and Eosin (H&E) for assessment of
steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis.[5] The
NAFLD Activity Score (NAS) and fibrosis stage were determined by a blinded pathologist.
[14][15][16][17]

e Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate
aminotransferase (AST), cholesterol, and triglycerides were measured using standard
enzymatic assays.[5]

o Gene Expression Analysis: Total RNA was extracted from liver tissue, and the expression of
genes related to inflammation (e.g., TNF-q, IL-6) and fibrosis (e.g., Collal, a-SMA) was
quantified by real-time quantitative PCR.[5]

SB756050 Clinical Trial (NCT00733577) Methodology

» Study Design: A randomized, placebo-controlled, single-blind, escalating-dose study.[8]
o Participants: Patients with type 2 diabetes mellitus.[8]

« Intervention: Participants received either placebo or one of four escalating doses of
SB756050 for 6 days. On day 6, all subjects also received a single 100 mg dose of
sitagliptin.[8]

e Pharmacodynamic Assessments: Plasma glucose concentrations were measured at various
time points. Gut hormone profiles (including GLP-1) were also assessed, although the
specific methodologies are not detailed in the primary publication.[8]

Conclusion
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A direct comparison of the efficacy of SB756050 and BAR50L1 is challenging due to their
different stages of development and the discontinuation of SB756050's clinical program.

e SB756050 showed inconsistent and unpredictable effects on glucose metabolism in clinical
trials, which ultimately led to the cessation of its development for type 2 diabetes.[8] While it
demonstrated target engagement by altering gut hormone profiles, it failed to translate into a
reliable therapeutic effect on glycemic control.[8]

 BARS501 has demonstrated robust preclinical efficacy in models of portal hypertension and
NAFLD/NASH.[2][5] Its selective activation of GPBAR1 without cross-reactivity with FXR,
combined with positive outcomes in animal models, suggests it may hold therapeutic
promise for these conditions. Further clinical investigation is warranted to determine its
safety and efficacy in humans.

In summary, while both molecules are potent TGR5 agonists, the available data suggest that
BAR501 has a more promising preclinical profile for further development in liver and metabolic
diseases compared to SB756050, which faced insurmountable challenges in clinical efficacy
for type 2 diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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